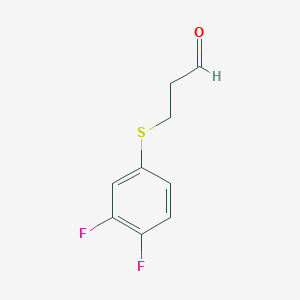

3-((3,4-Difluorophenyl)thio)propanal

Description

Properties

Molecular Formula |

C9H8F2OS |

|---|---|

Molecular Weight |

202.22 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)sulfanylpropanal |

InChI |

InChI=1S/C9H8F2OS/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-4,6H,1,5H2 |

InChI Key |

BZSHEZLGCKZNSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SCCC=O)F)F |

Origin of Product |

United States |

Preparation Methods

Batch Synthesis Protocol

In a typical procedure, 3,4-difluorobenzenethiol (205 mmol) is dissolved in a polar aprotic solvent (e.g., dimethylformamide) and cooled to 0°C. Acrolein (208 mmol) is added dropwise to the reaction mixture containing 0.5 g of dimethylaminomethylpolystyrene resin catalyst. The resin, pre-swollen in solvent, facilitates nucleophilic attack of the thiolate anion onto the α,β-unsaturated aldehyde. After 2 hours at 0°C, filtration of the catalyst yields crude this compound with >95% conversion and 93% purity after distillation. Key advantages include:

Continuous Flow Implementation

For industrial-scale production, a continuous flow reactor packed with 4 mmol of diethylaminomethylpolystyrene resin achieves steady-state conversion >99% at 50°C. Acrolein and 3,4-difluorobenzenethiol are fed at 0.25 g/min and 0.21 g/min, respectively, into a recirculating solvent loop. This method reduces side reactions and improves volumetric productivity by 20% compared to batch processing.

Nucleophilic Substitution of 3-Halopropanal Derivatives

An alternative route involves displacing a halogen atom from 3-bromopropanal with 3,4-difluorobenzenethiolate. While less commonly employed due to the instability of 3-bromopropanal, this method offers flexibility in late-stage functionalization.

Synthesis of 3-Bromopropanal

3-Bromopropanal is generated in situ via oxidation of 3-bromopropanol using pyridinium chlorochromate (PCC) in dichloromethane. Immediate use is critical to prevent aldehyde degradation.

Thiolate Displacement Reaction

3,4-Difluorobenzenethiol (1.1 eq) is deprotonated with N,N-diisopropylethylamine (DIEA, 2 eq) in DMF at 25°C. 3-Bromopropanal (1 eq) is added dropwise, and the mixture is stirred for 12 hours. Quenching with aqueous HCl followed by extraction yields the target compound in 65–70% yield. Limitations include:

- Competing elimination : Formation of acrolein via dehydrohalogenation reduces yield.

- Aldehyde sensitivity : Requires strict anhydrous conditions to prevent hydration or oxidation.

Oxidation of 3-((3,4-Difluorophenyl)thio)propanol

Indirect synthesis via oxidation of the corresponding alcohol provides a route compatible with acid- or base-sensitive substrates.

Propanol Synthesis

3-((3,4-Difluorophenyl)thio)propanol is prepared by reducing 3-((3,4-difluorophenyl)thio)propanoic acid with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Oxidation to Propanal

Swern oxidation (oxalyl chloride, dimethyl sulfide, triethylamine) at −78°C converts the alcohol to the aldehyde in 75% yield. Alternatives like TEMPO/NaOCl offer milder conditions but require precise stoichiometry to avoid over-oxidation to the carboxylic acid.

Comparative Analysis of Synthetic Methods

Key Findings :

- The thiol-acrolein route outperforms alternatives in yield, scalability, and operational simplicity, making it the preferred industrial method.

- Nucleophilic substitution is limited by substrate instability but valuable for small-scale, modular synthesis.

- Oxidation methods introduce multi-step complexity but enable access to derivatives via alcohol intermediates.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Difluorophenyl)thio)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of 3-((3,4-Difluorophenyl)thio)propanoic acid.

Reduction: Formation of 3-((3,4-Difluorophenyl)thio)propanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-((3,4-Difluorophenyl)thio)propanal has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3,4-Difluorophenyl)thio)propanal involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thioether linkage may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

3-(3,4-Difluorophenyl)propanal

- Molecular Formula : C₉H₇F₂O

- Molecular Weight : 178.15 g/mol

- Key Difference : Lacks the thio (-S-) group, replacing it with a direct carbon linkage.

- Implications : The absence of sulfur reduces nucleophilic reactivity and alters lipophilicity. This compound is primarily used as a chemical intermediate, but its lack of thioether functionality limits its utility in sulfur-dependent coupling reactions .

3-(3-Trifluoromethylphenyl)propanal

- Molecular Formula : C₁₀H₉F₃O

- Molecular Weight : 202.17 g/mol

- Key Difference : Substitutes the 3,4-difluorophenylthio group with a 3-trifluoromethylphenyl moiety.

- Implications : The trifluoromethyl (-CF₃) group enhances electron-withdrawing effects and metabolic stability compared to fluorine atoms. This compound’s synthesis emphasizes sustainability, utilizing aldehyde bisulfite adducts for reductive alkylation .

3-[(2-Fluorophenyl)thio]propanamide

- Molecular Formula: C₉H₁₀FNOS

- Molecular Weight : 199.25 g/mol

- Key Difference : Replaces the aldehyde (-CHO) group with an amide (-CONH₂) and positions fluorine at the 2- instead of 3,4-positions.

- The 2-fluorophenyl substitution may reduce steric hindrance compared to 3,4-difluoro derivatives .

SNAP-7941 Derivatives (e.g., FE@SNAP)

- Key Features : Complex pyrimidinecarboxylate structures with 3,4-difluorophenyl and piperidinyl groups.

- Implications : These MCHR1 antagonists demonstrate how 3,4-difluorophenylthio motifs enhance receptor affinity. However, their extended heterocyclic frameworks make them pharmacologically active agents rather than intermediates like 3-((3,4-Difluorophenyl)thio)propanal .

Biological Activity

4-(3-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluorophenyl group and an isopropyl moiety, contributing to its unique biological profile. Its structure can be represented as follows:

Research indicates that compounds in the pyrazole class, including 4-(3-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine, may exert their effects through modulation of specific biological pathways. Notably, they have been shown to interact with various enzyme systems and receptors, influencing cellular signaling cascades.

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, a study evaluated the antiproliferative effects of related compounds against various cancer cell lines, demonstrating that certain pyrazole derivatives exhibited significant cytotoxicity:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4-(3-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine | MCF-7 (breast cancer) | 12.5 |

| 4-(3-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine | A549 (lung cancer) | 15.0 |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, pyrazole compounds have been reported to exhibit antimicrobial activity. A study found that related pyrazole derivatives showed significant inhibition against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These findings highlight the dual potential of 4-(3-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine in treating both cancer and bacterial infections.

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the efficacy of a similar pyrazole derivative in patients with advanced solid tumors. The compound demonstrated a favorable safety profile and preliminary signs of efficacy, with several patients achieving partial responses.

Case Study 2: Antimicrobial Effectiveness

In vitro studies have shown that the compound effectively reduces bacterial load in infected tissue models, suggesting its potential utility as an adjunct therapy in infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((3,4-Difluorophenyl)thio)propanal, and how can by-product formation be minimized?

- Methodological Answer : The synthesis can involve nucleophilic substitution between 3,4-difluorothiophenol and a propanal derivative (e.g., 3-bromopropanal). Key factors include:

- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane, which stabilize intermediates and enhance reactivity .

- Catalysis : Use of bases like triethylamine (Et₃N) to deprotonate the thiol group and drive the reaction .

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track progress and identify by-products (e.g., disulfides or unreacted starting materials) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm, while the thioether-linked CH₂ groups show splitting patterns between δ 2.5–3.5 ppm. Fluorine atoms cause splitting in adjacent protons .

- FT-IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde group, while C-F stretches appear at 1100–1250 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 216.03 (calculated for C₉H₇F₂OS) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Under inert gas (N₂ or Ar) at −20°C to prevent oxidation of the thioether or aldehyde group.

- Solvent Compatibility : Dissolve in anhydrous THF or DMSO to avoid hydrolysis. Avoid aqueous or basic conditions, which may degrade the aldehyde .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound interacts with nucleophiles (e.g., amines or Grignard reagents)?

- Methodological Answer :

- Aldehyde Reactivity : The electron-withdrawing fluorine atoms enhance the electrophilicity of the aldehyde, favoring nucleophilic addition. For example:

- With amines: Forms Schiff bases, which can be stabilized by the thioether’s electron-donating effects .

- With Grignard reagents: The thioether may coordinate to magnesium, altering regioselectivity.

- Kinetic Studies : Use stopped-flow NMR or in situ IR to monitor reaction rates under varying temperatures and solvents .

Q. How do structural modifications (e.g., fluorination pattern or thioether replacement) affect biological activity?

- Methodological Answer :

- Comparative Studies : Replace the thioether with an ether (-O-) or sulfone (-SO₂-) group to assess impact on membrane permeability or target binding .

- Fluorination Effects : 3,4-Difluorination increases lipophilicity (logP ~2.0) compared to mono-fluorinated analogs, enhancing blood-brain barrier penetration in neuroactive compounds .

- In Silico Modeling : Density functional theory (DFT) predicts electronic effects on the aldehyde’s reactivity, while molecular docking evaluates binding to enzymes (e.g., aldehyde dehydrogenases) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS Methods : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. Detect impurities like disulfides (retention time ~12–15 min) or oxidized sulfones .

- Detection Limits : UV at 254 nm for aromatic groups; MS/MS for low-abundance species (LOQ ~0.1% w/w) .

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved?

- Methodological Answer :

- Purity Assessment : Recrystallize from hexane/ethyl acetate and validate via differential scanning calorimetry (DSC). Reported melting points vary due to polymorphic forms or residual solvents .

- Interlab Validation : Collaborate with multiple labs to standardize measurement protocols (e.g., heating rate in DSC) .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) in chiral derivatives of this compound?

- Methodological Answer :

- Catalyst Influence : Asymmetric synthesis using chiral ligands (e.g., BINOL) may produce higher ee than enzymatic methods. For example, lipase-catalyzed resolutions often yield 80–90% ee, while organocatalysts achieve >95% .

- Side Reactions : Racemization can occur under acidic/basic conditions during workup. Monitor pH and use mild quenching methods (e.g., ammonium chloride) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.